![molecular formula C9H12BrF3 B2978064 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane CAS No. 2260936-90-9](/img/structure/B2978064.png)
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane
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Description
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane is a chemical compound that has been the subject of scientific research due to its potential use in various fields.
Scientific Research Applications
Radical Chemistry and Rearrangements
Spiro compounds, including those related to "2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane," have been extensively studied for their radical chemistry and rearrangement processes. For instance, spiro[3.3]heptan-3-yl radicals, generated from bromine abstraction, show similarities to cyclobutyl radicals and undergo rearrangements at temperatures above 290 K, illustrating the dynamic behavior of spiro compounds under radical conditions (Roberts, Walton, & Maillard, 1986).
Enzymatic Synthesis
The enzymatic synthesis of spiro[3.3]heptane derivatives with axial chirality demonstrates the potential of biocatalysis in creating spiro compounds with specific optical properties. Pig liver esterase-catalyzed asymmetric hydrolysis of tetrakis (acetoxymethyl)spiro[3.3]heptane yielded bis(acetoxymethyl)-bis(hydroxymethyl)spiro[3.3]heptane, showcasing the effectiveness of enzymes in stereoselective synthesis (Naemura & Furutani, 1990).
Structural Analyses
Detailed structural analyses of spiro compounds provide insights into their molecular geometry and electronic properties. For example, the crystal structures of spiro[3.3]heptane derivatives reveal the puckering of cyclobutane rings and the spatial arrangement of substituents, which are crucial for understanding their chemical reactivity and potential applications in material science (Potenza, Kukkola, Knapp, & Schugar, 1990).
Polymerization and Material Science
Spiro compounds are also relevant in polymer science, where they serve as monomers for the synthesis of novel polymers with unique properties. Studies on polymers derived from cyclic dienes, including spiro[2.4]hepta-4,6-diene, explore the conditions under which different polymer structures can be obtained, highlighting the versatility of spiro compounds in designing new materials (Kunitake, Ochiai, & Ohara, 1975).
Advanced Organic Synthesis
Research on spiro compounds extends to advanced organic synthesis techniques, where they are used to explore novel reaction pathways and synthesize complex molecules. For example, the synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] through a three-component reaction demonstrates the utility of spiro compounds in constructing intricate molecular architectures with potential applications in pharmaceuticals and organic electronics (Wang & Yan, 2014).
properties
IUPAC Name |
2-(bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3/c10-6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSBOQADQIQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane |
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